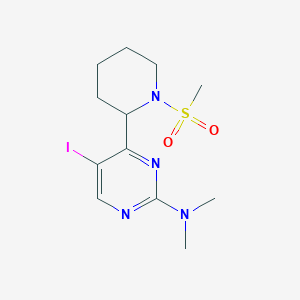

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine

描述

Overview of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine is a highly substituted pyrimidine derivative that exemplifies the sophisticated molecular architectures achievable through modern synthetic organic chemistry. The compound features a pyrimidine ring as its central scaffold, which serves as the foundation for multiple functional group attachments that significantly influence its chemical properties and potential biological activities. The pyrimidine core is substituted at the 5-position with an iodine atom, providing a reactive site for further chemical transformations through cross-coupling reactions.

The molecular structure incorporates a dimethylamino group at the 2-position of the pyrimidine ring, contributing to the compound's nucleophilic character and potential for hydrogen bonding interactions. The 4-position bears a complex substituent consisting of a piperidine ring that is itself modified with a methylsulfonyl group at the nitrogen atom. This methylsulfonylpiperidin-3-yl moiety adds considerable steric bulk and introduces sulfur-containing functionality that may enhance the compound's pharmacological properties.

The presence of multiple heteroatoms including nitrogen, oxygen, sulfur, and iodine creates a molecule with diverse electronic properties and multiple sites for potential biological interactions. The compound's Chemical Abstracts Service registry number 1361115-14-1 provides a unique identifier for this specific chemical entity within chemical databases and literature.

Historical Context and Discovery

The development of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine represents part of the broader historical evolution of pyrimidine chemistry in pharmaceutical research. Pyrimidine derivatives have been recognized for their medicinal significance since the early discoveries of naturally occurring pyrimidines in nucleic acids, leading to extensive research into synthetic analogs with enhanced biological properties.

The specific compound under investigation was first documented in chemical databases in 2012, according to PubChem records, with subsequent modifications to its entry as recently as 2025. This timeline suggests ongoing research interest and potential updates to its characterization or applications. The compound's development likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of substituted pyrimidines through strategic placement of functional groups.

Historical precedent for the synthesis and evaluation of complex pyrimidine derivatives can be traced through numerous pharmaceutical developments where pyrimidine scaffolds have served as the foundation for clinically successful drugs. The incorporation of halogen atoms, particularly iodine, in pharmaceutical molecules has been a recurring theme in medicinal chemistry, often providing enhanced metabolic stability, improved binding affinity, or serving as synthetic handles for further derivatization.

The methylsulfonyl group's inclusion reflects modern medicinal chemistry approaches where sulfonyl-containing moieties are employed to modulate physicochemical properties such as solubility, metabolic stability, and target selectivity. The piperidine component represents another well-established pharmacophore in drug design, frequently appearing in successful pharmaceutical agents across multiple therapeutic areas.

Rationale for Academic Research

The academic research interest in 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine stems from multiple compelling scientific rationales that position this compound as a valuable research target. The primary motivation lies in the compound's potential as a building block for the synthesis of more complex molecules with enhanced biological activities. The strategic placement of the iodine atom at the 5-position of the pyrimidine ring provides an excellent handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the introduction of diverse aromatic and heteroaromatic substituents.

Research into substituted pyrimidines has consistently demonstrated their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of this compound, combining electron-donating dimethylamino groups with electron-withdrawing iodine and the bulky methylsulfonylpiperidine substituent, creates a unique electronic environment that may translate to novel biological activities or improved selectivity profiles compared to simpler pyrimidine analogs.

The compound's structural complexity also makes it an attractive target for synthetic methodology development. The successful synthesis of such heavily substituted heterocycles requires sophisticated synthetic strategies and careful optimization of reaction conditions. This presents opportunities for advancing synthetic organic chemistry methods, particularly in the areas of regioselective functionalization and multi-step synthesis optimization.

Furthermore, the compound serves as a valuable probe for structure-activity relationship studies aimed at understanding the molecular determinants of biological activity in pyrimidine-based systems. The systematic variation of substituents around the pyrimidine core, using this compound as a reference point, can provide insights into optimal substitution patterns for specific biological targets.

Scope and Structure of the Review

This comprehensive review aims to provide a thorough examination of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine from multiple scientific perspectives, encompassing its chemical properties, synthetic accessibility, and potential applications in pharmaceutical research. The review structure follows a logical progression from fundamental molecular characteristics through synthetic approaches to biological evaluations and future research directions.

The review begins with a detailed analysis of the compound's physicochemical properties, including molecular structure elucidation, spectroscopic characterization methods, and computational predictions of relevant parameters. This foundation provides the necessary context for understanding the compound's behavior in various chemical and biological environments.

Subsequent sections examine synthetic methodologies for accessing this complex molecule, with particular emphasis on the strategic considerations required for assembling the multiple functional groups in the correct regiochemical arrangement. The discussion includes both literature precedent for related compounds and proposed synthetic routes based on established methodologies for pyrimidine functionalization.

The biological evaluation section synthesizes available data on the compound's interactions with biological systems, drawing connections to related pyrimidine derivatives where direct data may be limited. This includes analysis of potential mechanism of action pathways and structure-activity relationships derived from analogous compounds in the literature.

The review concludes with an assessment of current knowledge gaps and identification of promising research directions that could advance both the fundamental understanding of this compound and its practical applications in drug discovery and development. Throughout the review, emphasis is placed on critically evaluating the available evidence and identifying areas where additional research would be most valuable for advancing the field.

属性

IUPAC Name |

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-9(13)11(15-12)10-6-4-5-7-17(10)20(3,18)19/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBXQKWEEXKJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2CCCCN2S(=O)(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized through the reaction of piperidine with appropriate reagents to introduce the methanesulfonyl group.

Pyrimidinyl Core Construction: The pyrimidinyl core is constructed through a series of condensation reactions involving suitable precursors.

Final Coupling: The final step involves coupling the piperidinyl intermediate with the pyrimidinyl core under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

化学反应分析

Types of Reactions

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study biological processes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

相似化合物的比较

Structural Analogues and Substitution Patterns

The following table summarizes structural and functional differences between the target compound and its analogs:

Key Observations:

- Piperidine Modifications : The methylsulfonyl group on the piperidine ring (target compound) introduces polarity, whereas the isopropyl group in ’s analog increases hydrophobicity .

- Heterocyclic Variations : Compounds like 2b () replace the piperidine-sulfonyl group with a nitro-triazole, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Drug-Likeness Comparisons

- Polar Surface Area (PSA) : The target’s PSA (32.26 Ų) is comparable to SRI-32007, suggesting similar blood-brain barrier permeability profiles .

生物活性

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This compound, characterized by its unique structure, exhibits properties that may be beneficial in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a pyrimidine ring substituted with an iodine atom and a piperidine moiety. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including anticancer, antiviral, and antibacterial properties. The following sections detail specific findings related to the biological activity of this compound.

Antiviral Activity

Pyrimidine derivatives have also been studied for their antiviral activities, particularly against HIV. A study on trisubstituted pyrimidines highlighted their effectiveness against HIV-1 with favorable resistance profiles . Although direct data on this compound is scarce, its structural similarity suggests it may exhibit similar antiviral properties.

The mechanism of action for compounds like this compound likely involves the inhibition of key enzymes or receptors involved in cell proliferation and viral replication. For instance, the inhibition of tyrosine kinases has been noted in related compounds, suggesting a potential pathway for this compound as well .

Case Studies

While specific case studies focusing solely on this compound are not extensively documented, similar compounds within its class have shown promising results:

- Case Study A : A related pyrimidine derivative demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 1.32 μM, indicating strong potential for further development in cancer therapeutics .

- Case Study B : Another study reported a novel pyrimidine compound exhibiting potent activity against HIV with an EC50 value significantly lower than existing treatments .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodology :

- Stepwise Functionalization : Prioritize sequential reactions to avoid steric hindrance, especially with the bulky iodo and methylsulfonyl groups. Begin with piperidine sulfonation, followed by pyrimidine iodination, and final dimethylamine substitution .

- Catalyst Selection : Use palladium catalysts for cross-coupling reactions involving the iodo group, as described in analogous pyrimidine syntheses .

- Purification : Employ gradient elution in flash chromatography (e.g., 10–50% ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use - and -NMR to verify substituent positions (e.g., methylsulfonyl protons at δ ~3.0 ppm, pyrimidine carbons at δ ~160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, expected [M+H] for CHINOS: calc. 463.02) .

- HPLC-PDA : Monitor purity (>95%) with a reverse-phase column and UV detection at 254 nm .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be analyzed?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Analyze dihedral angles between pyrimidine and piperidine rings to assess conformational rigidity .

- Intermolecular Interactions : Identify weak C–H⋯O or C–H⋯π bonds stabilizing the crystal lattice, as seen in structurally related pyrimidines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the iodo and methylsulfonyl groups?

- Methodology :

- Analog Synthesis : Replace the iodo group with bromo/chloro and the methylsulfonyl with sulfonamide/sulfoxide. Use Mitsunobu or nucleophilic substitution reactions .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, phosphatases) via fluorescence polarization or calorimetry. Correlate activity with substituent electronegativity and steric effects .

Q. What experimental strategies can resolve contradictions in biological activity data observed across different assay conditions?

- Methodology :

- Standardized Assay Conditions : Control variables like pH (7.4 buffer), temperature (25°C vs. 37°C), and reducing agents (e.g., DTT) to assess stability-dependent activity .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How does the methylsulfonyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS; sulfonyl groups are prone to hydrolysis under alkaline conditions .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and Arrhenius plots to predict shelf life .

Q. What computational and crystallographic approaches are appropriate for elucidating binding interactions with molecular targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., methionine aminopeptidase) to predict binding poses of the piperidine-pyrimidine core .

- X-ray Co-crystallization : Soak target proteins with the compound and resolve structures at ≤2.0 Å resolution to map interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

Data Contradiction Analysis

- Example Issue : Discrepancies in enzymatic IC values between recombinant and cell-based assays.

- Resolution :

Confirm compound permeability using Caco-2 monolayer assays .

Quantify intracellular concentrations via LC-MS to rule out efflux pump interference .

Test metabolites (e.g., demethylated derivatives) for off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。